Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
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Overview
Description
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with a complex structure that includes a furan ring, a tert-butylamino group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves multiple steps. One common method involves the reaction of a furan derivative with tert-butylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways or receptors in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: This compound shares the tert-butylamino group and is used in polymer chemistry.
Poly(2-(tert-butylamino)ethyl methacrylate): A polymer that incorporates the tert-butylamino group and is used in coatings and adhesives.
Uniqueness
Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its combination of a furan ring, a tert-butylamino group, and an ethyl ester. This combination imparts specific chemical properties that make it useful in a variety of applications, particularly in the synthesis of complex organic molecules and in biological research.
Properties
CAS No. |
4913-80-8 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 2-(tert-butylamino)-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-10(14)8-7(13)6-16-9(8)12-11(2,3)4/h12H,5-6H2,1-4H3 |
InChI Key |
YACKVMYEZPROBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC(C)(C)C |
Origin of Product |
United States |
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